Benzyl 4-oxo-2-phenylpiperidine-1-carboxylate

Descripción general

Descripción

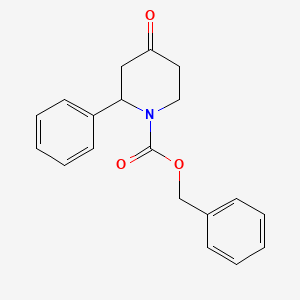

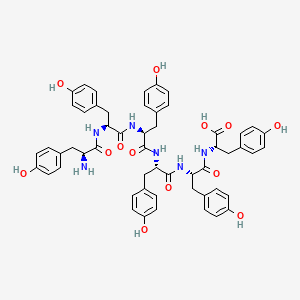

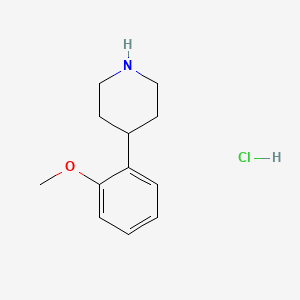

Benzyl 4-oxo-2-phenylpiperidine-1-carboxylate is a chemical compound with the molecular formula C19H19NO3 . It is a synthetic fragment that is often used in the design of drugs .

Synthesis Analysis

Piperidones, such as Benzyl 4-oxo-2-phenylpiperidine-1-carboxylate, are of particular interest due to their unique biochemical properties. They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . The synthesis of piperidone derivatives involves various catalysts and reactions .Molecular Structure Analysis

The molecular structure of Benzyl 4-oxo-2-phenylpiperidine-1-carboxylate consists of 19 carbon atoms, 19 hydrogen atoms, and 3 oxygen atoms . The InChI string representation of its structure isInChI=1S/C19H19NO3/c21-17-11-12-20 (18 (13-17)16-9-5-2-6-10-16)19 (22)23-14-15-7-3-1-4-8-15/h1-10,18H,11-14H2 . Physical And Chemical Properties Analysis

The molecular weight of Benzyl 4-oxo-2-phenylpiperidine-1-carboxylate is 309.4 g/mol . It has a XLogP3-AA value of 2.6, indicating its lipophilicity . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . It has 4 rotatable bonds . Its exact mass and monoisotopic mass are both 309.13649347 g/mol . Its topological polar surface area is 46.6 Ų . It has a complexity of 411 .Aplicaciones Científicas De Investigación

Synthesis and Potential SP Antagonist Activity

Benzyl 4-oxo-2-phenylpiperidine-1-carboxylate and its derivatives have been synthesized for potential pharmacological applications. A study by Burdzhiev and Stanoeva (2010) explored the synthesis of substituted piperidinones, which share a common moiety with SP (Substance P) antagonists, suggesting their potential as SP antagonists (Burdzhiev & Stanoeva, 2010).

Application in Electrochemical Oxidation Processes

A study by Rafiee et al. (2018) detailed an electrocatalytic method for oxidizing primary alcohols and aldehydes to corresponding carboxylic acids, employing a related compound as a mediator. This method, which includes the conversion of benzylic substrates, demonstrates the compound's utility in organic synthesis and potential pharmaceutical applications (Rafiee et al., 2018).

Use in Pseudopeptide Foldamers

Tomasini et al. (2003) researched the construction of pseudopeptide foldamers using a 2-oxo-1,3-oxazolidine-4-carboxylic acid, which is structurally related to benzyl 4-oxo-2-phenylpiperidine-1-carboxylate. These foldamers, with potential applications in various fields, are stabilized by intramolecular hydrogen bonds and hold promise as robust templates for diverse applications (Tomasini et al., 2003).

Pharmaceutical Applications and Synthesis Methods

In another study by Burdzhiev and Stanoeva (2006), the transformation of benzyl 4-oxo-2-phenylpiperidine-1-carboxylate into substituted piperidin-2-ones was investigated, indicating potential pharmaceutical applications of the final products (Burdzhiev & Stanoeva, 2006).

Propiedades

IUPAC Name |

benzyl 4-oxo-2-phenylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO3/c21-17-11-12-20(18(13-17)16-9-5-2-6-10-16)19(22)23-14-15-7-3-1-4-8-15/h1-10,18H,11-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLEUYEPFFNLJCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(CC1=O)C2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10573194 | |

| Record name | Benzyl 4-oxo-2-phenylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10573194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 4-oxo-2-phenylpiperidine-1-carboxylate | |

CAS RN |

335266-05-2 | |

| Record name | Benzyl 4-oxo-2-phenylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10573194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 7-Methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1356118.png)

![[4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)tetrahydro-2H-thiopyran-4-yl]acetic acid](/img/structure/B1356123.png)

![2-[(2-Chlorobenzyl)amino]nicotinonitrile](/img/structure/B1356160.png)

![N''-[(2-Chloro-1,3-thiazol-5-yl)methyl]-N-nitroguanidine](/img/structure/B1356165.png)